molecular formula C7H4BrF2NO2 B2827178 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene CAS No. 112822-78-3

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

Cat. No. B2827178
M. Wt: 252.015
InChI Key: XYHQHSNBEJANMZ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2NO2 . It has a molecular weight of 252.02 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene . The InChI code for this compound is 1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Application in Photoactive Materials

  • Summary of the Application: The compound has been used in the synthesis and characterization of photoactive materials. These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control .
  • Methods of Application or Experimental Procedures: The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described. The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
  • Results or Outcomes: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate. Due to the tight packing the pure molecule was not seen to be photoactive. However, in solution the absorption bands in the visible region show a separation of about 20 nm as expected for o -fluoroazobenzene .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQHSNBEJANMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

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